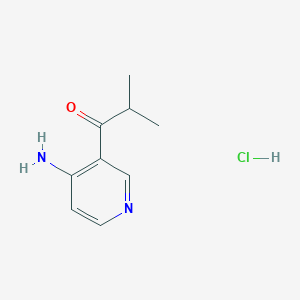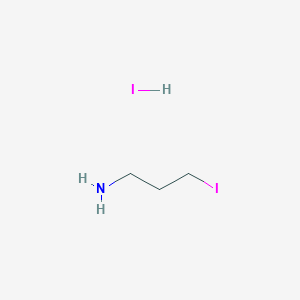
3-Iodopropan-1-amine hydroiodide
Overview
Description
3-Iodopropan-1-amine hydroiodide: is a chemical compound with the molecular formula C3H9I2N. It is also known by its systematic name, 1-amino-3-iodopropane hydroiodide. This compound is characterized by the presence of an iodine atom attached to the third carbon of a propylamine chain, with an additional hydroiodide group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodopropan-1-amine hydroiodide typically involves the reaction of 3-iodopropan-1-amine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Iodopropan-1-amine+Hydroiodic acid→3-Iodopropan-1-amine hydroiodide
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodopropan-1-amine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted propylamines, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry: 3-Iodopropan-1-amine hydroiodide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it is used to study the effects of iodine-containing compounds on biological systems. It can also be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the chemical industry for the synthesis of specialty chemicals and intermediates. It is also used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-iodopropan-1-amine hydroiodide involves its interaction with molecular targets through its iodine atom. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and the target molecule. For example, in radiolabeled compounds, the iodine atom can be used for imaging purposes by emitting detectable radiation .
Comparison with Similar Compounds
1-Iodopropane: Similar structure but lacks the amine group.
3-Bromopropan-1-amine: Similar structure with bromine instead of iodine.
3-Chloropropan-1-amine: Similar structure with chlorine instead of iodine.
Uniqueness: 3-Iodopropan-1-amine hydroiodide is unique due to the presence of both an iodine atom and an amine group, which allows it to participate in a wide range of chemical reactions. Its hydroiodide form enhances its solubility and reactivity in certain conditions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-iodopropan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IN.HI/c4-2-1-3-5;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROFTHDMNUHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CI.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)


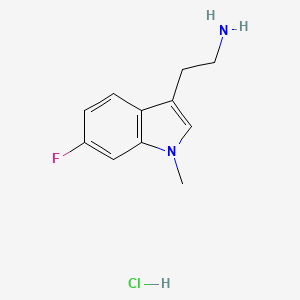
![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)
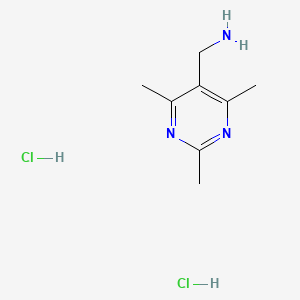
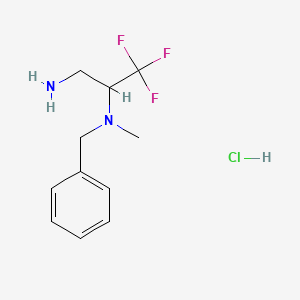
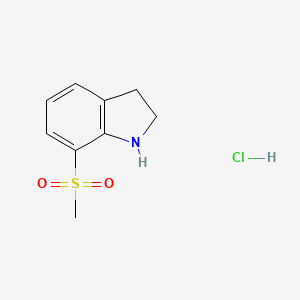
![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
